molecular formula C9H19N3S B11514095 5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11514095
M. Wt: 201.33 g/mol
InChI Key: IKUHADPEOSJJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with dimethyl and methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazolidine derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-one: Similar structure but with an oxygen atom instead of sulfur.

    5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-sulfone: Contains a sulfone group instead of a thione group.

Uniqueness

5,5-Dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H19N3S

Molecular Weight

201.33 g/mol

IUPAC Name

5,5-dimethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C9H19N3S/c1-7(2)5-6-12-8(13)10-9(3,4)11-12/h7,11H,5-6H2,1-4H3,(H,10,13)

InChI Key

IKUHADPEOSJJFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=S)NC(N1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.